Mcl-1 Binding Affinity Comparison
Mcl-1 inhibitor 3 demonstrates a Ki of 0.061 nM in Mcl-1 HTRF/TR-FRET assay [1]. This affinity is approximately 8,000-fold greater than the early Mcl-1 inhibitor UMI-77 (Ki = 490 nM) , approximately 7.4-fold greater than A-1210477 (Ki = 0.454 nM) , and comparable to the clinical candidate AMG-176 (Ki = 0.06 nM) [2]. Notably, Mcl-1 inhibitor 3's Ki of 0.061 nM is 3.2-fold more potent than AZD5991's Ki of 0.2 nM .
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.061 nM |
| Comparator Or Baseline | UMI-77: Ki = 490 nM; A-1210477: Ki = 0.454 nM; AMG-176: Ki = 0.06 nM; AZD5991: Ki = 0.2 nM |
| Quantified Difference | ~8,000-fold vs. UMI-77; ~7.4-fold vs. A-1210477; ~3.2-fold vs. AZD5991; comparable to AMG-176 |
| Conditions | Mcl-1 HTRF/TR-FRET assay |
Why This Matters
Binding affinity directly correlates with target engagement at lower drug concentrations, influencing dose requirements and therapeutic windows in both research and clinical settings.
- [1] Rescourio G, Gonzalez AZ, Sun D, et al. Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. J Med Chem. 2019;62(22):10258-10271. PMID: 31736296. View Source
- [2] Caenepeel S, Brown SP, Belmontes B, et al. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discov. 2018;8(12):1582-1597. View Source
